![molecular formula C12H12N2O2S B2866268 2-[(2,6-Dimethylphenyl)amino]-1,3-thiazole-5-carboxylic acid CAS No. 1512484-12-6](/img/structure/B2866268.png)
2-[(2,6-Dimethylphenyl)amino]-1,3-thiazole-5-carboxylic acid
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Overview
Description
“2-[(2,6-Dimethylphenyl)amino]-1,3-thiazole-5-carboxylic acid” is a potential non-steroidal anti-inflammatory and thyroid drug . It is also known as “[(2,6-Dimethylphenyl)carbamoyl]formic acid” or “(2,6-Dimethylphenyl)aminoacetic acid” with a molecular weight of 193.2 g/mol .
Synthesis Analysis
The compound has been synthesized through solution growth and thermal treatment of crystals . Form II of the compound has been discovered through crystal growth in a variety of solvents, and characterized by single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), FT-IR, and Raman spectroscopy .
Molecular Structure Analysis
The molecular structure of the compound seems to lead to polymorphism due to the conformational flexibility of the molecule . A conformational scan shows the conformational minima correspond to the conformers in the polymorphs . Lattice energy calculations show energies of -48.14 and -50.31 kcal mol -1 for forms I and II, providing information on the relative stability for each form .
Chemical Reactions Analysis
The compound has been found to convert from form II to form III upon thermal treatment . This indicates that the compound undergoes phase changes under different conditions, which could be important in understanding its reactivity and stability.
Physical And Chemical Properties Analysis
The compound is a white to almost white powder . It has a molecular weight of 193.2 g/mol . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.
Scientific Research Applications
Non-Steroidal Anti-Inflammatory Drug (NSAID)
This compound is a potential non-steroidal anti-inflammatory drug (NSAID) . NSAIDs are a class of drugs that provide analgesic and antipyretic effects, and in higher doses, anti-inflammatory effects. They are used to treat pain, fever, and inflammation.
Thyroid Drug
The compound has been identified as a potential thyroid drug . Thyroid drugs are medications that treat thyroid diseases, which occur when the thyroid gland either produces too much or too little thyroid hormones.
Polymorphism Study
The compound has been used in the study of polymorphism . Polymorphism in the context of pharmaceuticals is the ability of a solid material to exist in more than one form or crystal structure. Polymorphism can have a significant effect on the quality and efficacy of the final drug product.
Crystal Growth Study
The compound has been used in the study of crystal growth . Understanding the crystal growth of pharmaceutical compounds is important as it can affect the drug’s solubility and bioavailability.
Thermal Treatment of Crystals
The compound has been used in the study of thermal treatment of crystals . Thermal treatment can lead to changes in the crystal structure, which can have implications for the drug’s stability and effectiveness.
Safety and Hazards
Future Directions
The compound has been studied for its polymorphism and its potential use as a non-steroidal anti-inflammatory and thyroid drug . Future research could focus on further exploring its therapeutic potential, understanding its mechanism of action, and studying its physical and chemical properties in more detail.
Mechanism of Action
Target of Action
It’s structurally similar to 2-[(3,5-dimethylphenyl)amino]pyrimidin-4-yl compounds, which are known to interact with the tyrosine-protein kinase syk .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target protein and modulate its activity, leading to downstream effects .
Biochemical Pathways
Given its potential interaction with tyrosine-protein kinase syk, it may influence pathways related to immune response and cell signaling .
Result of Action
If it interacts with tyrosine-protein kinase syk, it may influence cellular processes such as cell growth, differentiation, and immune response .
properties
IUPAC Name |
2-(2,6-dimethylanilino)-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-7-4-3-5-8(2)10(7)14-12-13-6-9(17-12)11(15)16/h3-6H,1-2H3,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVXWQMDSSHNEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=NC=C(S2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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